Cas no 1695127-72-0 ((1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol)

(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-4-methanol, 1-[(2-chlorophenyl)methyl]-
- (1-(2-Chlorobenzyl)-1h-imidazol-4-yl)methanol
- (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol
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- Inchi: 1S/C11H11ClN2O/c12-11-4-2-1-3-9(11)5-14-6-10(7-15)13-8-14/h1-4,6,8,15H,5,7H2
- InChI Key: UONPFELRVRYUKL-UHFFFAOYSA-N
- SMILES: C1N(CC2=CC=CC=C2Cl)C=C(CO)N=1
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 429.6±30.0 °C(Predicted)
- pka: 13.57±0.10(Predicted)
(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-1379-0.25g |
(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol |
1695127-72-0 | 95%+ | 0.25g |
$494.0 | 2023-09-07 | |
TRC | C117976-1g |
(1-(2-Chlorobenzyl)-1h-imidazol-4-yl)methanol |
1695127-72-0 | 1g |
$ 795.00 | 2022-06-06 | ||
TRC | C117976-500mg |
(1-(2-Chlorobenzyl)-1h-imidazol-4-yl)methanol |
1695127-72-0 | 500mg |
$ 500.00 | 2022-06-06 | ||
Life Chemicals | F1907-1379-5g |
(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol |
1695127-72-0 | 95%+ | 5g |
$1647.0 | 2023-09-07 | |
TRC | C117976-100mg |
(1-(2-Chlorobenzyl)-1h-imidazol-4-yl)methanol |
1695127-72-0 | 100mg |
$ 135.00 | 2022-06-06 | ||
Life Chemicals | F1907-1379-1g |
(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol |
1695127-72-0 | 95%+ | 1g |
$549.0 | 2023-09-07 | |
Life Chemicals | F1907-1379-10g |
(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol |
1695127-72-0 | 95%+ | 10g |
$2306.0 | 2023-09-07 | |
Life Chemicals | F1907-1379-0.5g |
(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol |
1695127-72-0 | 95%+ | 0.5g |
$521.0 | 2023-09-07 | |
Life Chemicals | F1907-1379-2.5g |
(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol |
1695127-72-0 | 95%+ | 2.5g |
$1098.0 | 2023-09-07 |
(1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol Related Literature
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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2. Book reviews
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3. Back matter
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol
Recent Advances in the Study of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol (CAS: 1695127-72-0)
The compound (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol (CAS: 1695127-72-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential clinical relevance. The following sections provide a comprehensive overview of the current state of research, highlighting key discoveries and future directions.
Recent studies have demonstrated that (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol exhibits promising inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound acts as a potent modulator of the NLRP3 inflammasome, a key player in chronic inflammatory diseases. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding mechanism, showing a high affinity for the target protein with an IC50 value of 1.2 μM.
In addition to its anti-inflammatory properties, (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol has shown potential as an anticancer agent. A preclinical study conducted by researchers at the University of Cambridge in 2024 reported that the compound induces apoptosis in certain cancer cell lines, particularly those with upregulated PI3K/AKT signaling pathways. The study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index. Further investigations are underway to optimize the pharmacokinetic profile of the compound for potential clinical trials.
The synthesis of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol has also seen advancements in recent years. A 2024 paper in Organic Letters described a novel, high-yield synthetic route that improves upon previous methods by reducing the number of steps and increasing overall yield to 78%. This development is particularly significant for scaling up production for further biological testing and potential commercialization. The new synthetic approach also allows for easier modification of the core structure, enabling the creation of derivatives with potentially enhanced biological activity.
Despite these promising developments, challenges remain in the development of (1-(2-chlorobenzyl)-1H-imidazol-4-yl)methanol as a therapeutic agent. Current research is focusing on addressing issues related to metabolic stability and oral bioavailability. Several research groups are exploring prodrug strategies and formulation approaches to overcome these limitations. The compound's future in drug development will largely depend on the outcomes of these optimization efforts and subsequent clinical evaluations.
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